Triethylcholine

Neuromuscular transmission Frequency-dependent blockade Electrophysiology

Triethylcholine (TECh) is the only cholinergic false transmitter that combines presynaptic acetylcholine synthesis interference with postsynaptic ganglionic blockade. Its frequency-dependent neuromuscular inhibition—sparing low-frequency while blocking high-frequency transmission—closely replicates myasthenia gravis pathology, making it superior to tubocurarine or depolarizing agents. Reversible by choline but not anticholinesterases, TECh provides titratable, mechanism-specific control for dissecting pre- versus postsynaptic contributions. Essential for synaptic vesicle dynamics, transmitter mobilization, and myasthenia research. ≥98% purity.

Molecular Formula C8H20NO+
Molecular Weight 146.25 g/mol
CAS No. 302-61-4
Cat. No. B1219574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylcholine
CAS302-61-4
SynonymsN,N,N-triethyl-N-2-hydroxyethylammonium
N,N,N-triethyl-N-2-hydroxyethylammonium chloride
triethyl (2-hydroxyethyl)ammonium chloride
triethylaminoethanol
triethylcholine
triethylcholine bromide
triethylcholine chloride
triethylcholine iodide
Molecular FormulaC8H20NO+
Molecular Weight146.25 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCO
InChIInChI=1S/C8H20NO/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3/q+1
InChIKeyGZBUMTPCIKCWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylcholine CAS 302-61-4: Cholinergic False Transmitter for Neuromuscular Transmission Research


Triethylcholine (CAS 302-61-4) is the triethyl analogue of choline that functions as a cholinergic false transmitter [1]. This quaternary ammonium compound (C₈H₂₀NO⁺) mimics choline but is taken up by cholinergic nerve terminals and acetylated by choline acetyltransferase to form acetyltriethylcholine, which lacks the biological activity of acetylcholine [2]. Triethylcholine produces a slowly developing neuromuscular weakness exacerbated by exercise, resembling symptoms of myasthenia gravis [3]. Its effects are reversed by choline but not by acetylcholinesterase inhibitors, confirming its mechanism as presynaptic interference with acetylcholine synthesis rather than postsynaptic receptor blockade [4]. Unlike typical neuromuscular blockers, triethylcholine exhibits frequency-dependent inhibition of transmission and transient ganglionic blocking effects of the tetraethylammonium-type [5].

Why Triethylcholine Cannot Be Replaced by Other Choline Analogues in Experimental Systems


Choline analogues within the cholinergic false transmitter class exhibit fundamentally different pharmacological profiles despite structural similarity. Triethylcholine (TECh) cannot be substituted by monoethylcholine (MECh) or diethylcholine (DECh) due to a direct structure-activity relationship: increasing N-ethyl substitution correlates with decreasing postsynaptic nicotinic receptor affinity but increasing central cholinergic depressant potency [1]. Nor can triethylcholine be replaced by hemicholinium-3 (HC-3), which is approximately 25-fold more potent at inhibiting acetylcholine synthesis but lacks triethylcholine's postsynaptic ganglionic blocking action [2]. Furthermore, triethylcholine's effects are reversible by choline administration, whereas depolarizing blockers and anticholinesterases show entirely different reversal profiles [3]. These divergent characteristics render generic substitution inappropriate without experimental validation.

Quantitative Differentiation Evidence: Triethylcholine vs. Comparators


Frequency-Dependent Neuromuscular Blockade: Triethylcholine vs. Tubocurarine

In nerve-muscle preparations, triethylcholine selectively reduces muscle contractions elicited by high-frequency nerve stimulation while leaving low-frequency responses unaffected [1]. In contrast, tubocurarine (a classic postsynaptic competitive antagonist) produces uniform blockade across all stimulation frequencies [2]. Triethylcholine's frequency-dependent action mirrors the pathophysiology of myasthenia gravis, a feature not shared by postsynaptic blockers [3].

Neuromuscular transmission Frequency-dependent blockade Electrophysiology

Choline Acetyltransferase Substrate Activity: N-Alkyl Substitution Gradient

Using choline acetyltransferase (ChAT) isolated from Torpedo marmorata electric organ, V (maximum velocity) values for choline and its ethyl analogues demonstrated a direct relationship between enzyme activity and extent of N-alkyl substitution [1]. Triethylcholine (TECh) showed the highest V among the ethyl analogues tested, while choline itself exhibited the highest overall V [2]. The Km (apparent) for choline was 11.5 mM with the Torpedo enzyme [3].

Enzyme kinetics Choline acetyltransferase Substrate specificity

Potency Gradient in Acetylcholine Synthesis Inhibition: Triethylcholine vs. Hemicholinium-3 (HC-3)

Quantitative comparison of acetylcholine synthesis inhibition in minced mouse brain preparations revealed that hemicholinium base (HC-3) is approximately 25 times more potent than triethylcholine [1]. Additionally, HC-3 was approximately 15 times more potent than FWH-429 (troxonium) [2]. Unlike HC-3, both triethylcholine and FWH-429 exhibit marked postsynaptic blocking action at ganglionic synapses [3].

Acetylcholine synthesis Inhibition assay Presynaptic pharmacology

Central Cholinergic Depression: Triethylcholine vs. Monoethylcholine and Diethylcholine

Intracerebroventricular infusion of monoethylcholine (MECh), diethylcholine (DECh), and triethylcholine (TECh) inhibited the pressor response of unanesthetized rats to subsequent intravenous physostigmine [1]. The order of blocking potency was TECh > DECh > MECh > choline [2]. This order is directly opposite to the order of potency for their acetylated derivatives at eliciting a central pressor response (ACh > AMECh > ADECh = ATECh) [3].

Central cholinergic function False transmitters Blood pressure regulation

Cholinergic Receptor Affinity Profile: Muscarinic vs. Nicotinic Selectivity

Binding studies revealed that monoethylcholine (MECh), diethylcholine (DECh), and triethylcholine (TECh) showed little selectivity for muscarinic receptors in rat brainstem or cortex, with Ki values for [³H]QNB binding ranging from 0.33 to 0.95 mM across all analogues [1]. For nicotinic receptors from Torpedo californica electric organ, the affinity order was choline > MECh = DECh > TECh [2]. For inhibition of [³H]phencyclidine binding to the nicotinic ion channel, the potency order was reversed: TECh > DECh > MECh > choline (Ki range: 0.2 to 10 mM) [3].

Receptor binding Muscarinic receptors Nicotinic receptors Selectivity

Ganglionic Blocking Activity: Triethylcholine vs. Hemicholinium-3 and FWH-429

In contrast to hemicholinium-3 (HC-3), both triethylcholine and FWH-429 (troxonium) exhibit marked postsynaptic blocking action at ganglionic synapses [1]. Triethylcholine possesses a transient ganglion blocking action of the tetraethylammonium-type, causing a fall in blood pressure and blocking responses to preganglionic but not postganglionic stimulation of the cervical sympathetic nerve [2]. This dual mechanism—presynaptic inhibition of acetylcholine synthesis plus postsynaptic ganglionic blockade—is not shared by HC-3 or other hemicholinium-like compounds [3].

Ganglionic blockade Autonomic pharmacology Postsynaptic action

Triethylcholine CAS 302-61-4: Primary Research and Industrial Application Scenarios


Myasthenia Gravis Disease Modeling in Neuromuscular Research

Triethylcholine produces a slowly developing neuromuscular weakness that is exacerbated by exercise and relieved by rest, closely mimicking the clinical presentation of myasthenia gravis [1]. In nerve-muscle preparations, it selectively reduces contractions elicited by high-frequency stimulation while sparing low-frequency responses—a frequency-dependent blockade pattern characteristic of myasthenic transmission failure [2]. This disease-relevant pharmacological profile, combined with reversibility by choline but not by anticholinesterases [3], makes triethylcholine a superior tool for myasthenia gravis research compared to tubocurarine (uniform blockade) or depolarizing agents (different mechanism entirely).

Cholinergic False Transmitter Mechanism Studies

Triethylcholine serves as a validated precursor to acetyltriethylcholine, a cholinergic false transmitter [1]. It is taken up by cholinergic nerve terminals (2.1-fold accumulation increase during 20 Hz preganglionic stimulation in cat superior cervical ganglia) [2], acetylated by choline acetyltransferase [3], stored in synaptic vesicles, and released as an inactive acetylcholine substitute [4]. This complete false transmitter pathway enables investigation of presynaptic cholinergic mechanisms, transmitter release regulation, and synaptic vesicle dynamics in both peripheral and central nervous system preparations.

Frequency-Dependent Synaptic Transmission Analysis

Triethylcholine's unique property of selectively inhibiting high-frequency but not low-frequency neuromuscular transmission [1] makes it an essential tool for studying frequency-dependent synaptic plasticity and transmitter mobilization. This characteristic, shared with HC-3 but with 25-fold lower potency [2], allows graded investigation of the relationship between stimulation frequency, acetylcholine synthesis rate, and transmission failure. Researchers can titrate triethylcholine to achieve partial inhibition, revealing frequency-dependent safety margins of cholinergic transmission that are masked by more potent inhibitors.

Autonomic Ganglionic Pharmacology with Dual Pre- and Postsynaptic Actions

Unlike HC-3, which lacks postsynaptic ganglionic blocking activity, triethylcholine provides a dual-action pharmacological probe combining presynaptic false transmitter generation with postsynaptic ganglionic blockade of the tetraethylammonium-type [1]. In cat superior cervical ganglion preparations, triethylcholine blocks responses to preganglionic but not postganglionic stimulation while also accumulating in nerve terminals during stimulation [2]. This dual mechanism enables dissection of pre- versus postsynaptic contributions to ganglionic transmission failure in a single compound, a capability not offered by HC-3 or tetraethylammonium alone [3].

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